Spiraline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Spirulina is cultivated using two primary methods: open raceway ponds and closed photobioreactors . Open raceway ponds are shallow, oval-shaped ponds where water is circulated using paddle wheels. This method is cost-effective but susceptible to contamination . Closed photobioreactors, on the other hand, are sealed systems that provide a controlled environment, reducing the risk of contamination and allowing for higher productivity .
Industrial Production Methods
Industrial production of Spirulina involves large-scale cultivation in open raceway ponds or closed photobioreactors . The algae are harvested, dried, and processed into various forms such as powder, tablets, or capsules . The drying process is crucial to preserve the nutritional content and extend the shelf life of the product .
Chemical Reactions Analysis
Types of Reactions
Spirulina undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic processes and the synthesis of bioactive compounds .
Common Reagents and Conditions
Common reagents used in the chemical reactions of Spirulina include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from the chemical reactions of Spirulina include proteins, polysaccharides, and pigments like phycocyanin . These compounds contribute to its nutritional and therapeutic properties .
Scientific Research Applications
Spirulina has a wide range of scientific research applications in various fields :
Chemistry: Used as a source of bioactive compounds for the synthesis of new materials and chemicals.
Biology: Studied for its role in photosynthesis and its potential as a biofertilizer.
Medicine: Investigated for its antioxidant, anti-inflammatory, and immunomodulatory properties.
Industry: Utilized in the food and cosmetic industries for its nutritional and skin-nourishing properties.
Mechanism of Action
The mechanism of action of Spirulina involves several molecular targets and pathways . It exerts its effects through antioxidant activity, modulation of the immune system, and anti-inflammatory properties . Key molecular targets include enzymes like superoxide dismutase and catalase, which help neutralize free radicals . Spirulina also modulates the gut microbiota composition, improving glucose homeostasis and insulin sensitivity .
Comparison with Similar Compounds
Similar Compounds
Spirulina is often compared with other algae and superfoods such as Chlorella, Moringa, and Barley Grass Powder . These compounds share similar nutritional profiles but differ in their specific bioactive components and health benefits .
Uniqueness
What sets Spirulina apart is its high protein content, complete amino acid profile, and rich concentration of bioactive compounds like phycocyanin . Unlike Chlorella, which has a tough cell wall that requires breaking for digestion, Spirulina’s cell wall is easily digestible, making its nutrients more bioavailable .
Properties
IUPAC Name |
(1R,4R,5R,8R,9S,19R)-4,5,9-trihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO9/c1-11(2)21(28)13(5)31-18(25)17(24)22(29,12(3)4)20(27)32-15-7-9-23-8-6-14(16(15)23)10-30-19(21)26/h6,11-13,15-17,24,28-29H,7-10H2,1-5H3/t13-,15-,16-,17+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUMEODPCRJUBC-JLWRCLLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C(C(=O)O1)O)(C(C)C)O)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@]([C@H](C(=O)O1)O)(C(C)C)O)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227915 | |
Record name | 7H-(1,5,10)Trioxacyclotetradecino(7,8,9-gh)pyrrolizine-2,5,9(8H)-trione,3,4,11,13,15,16,16a,16b-octahydro-3,4,8-trihydroxy-7-methyl-3,8-bis(1-methylethyl)-, (16aR,16bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-25-3 | |
Record name | Spiraline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077156253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-(1,5,10)Trioxacyclotetradecino(7,8,9-gh)pyrrolizine-2,5,9(8H)-trione,3,4,11,13,15,16,16a,16b-octahydro-3,4,8-trihydroxy-7-methyl-3,8-bis(1-methylethyl)-, (16aR,16bR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E19XR233QA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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